molecular formula C10H7ClF2N2 B13318433 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole

3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole

Cat. No.: B13318433
M. Wt: 228.62 g/mol
InChI Key: LAPVFBKFVJQQRY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Pyrazoline derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-phenyl-1H-pyrazole: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole: Contains a bromomethyl group instead of a chloromethyl group, potentially altering its reactivity and applications.

    1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole: Substituted with a methyl group instead of a chloromethyl group, affecting its chemical behavior.

Uniqueness

The unique combination of the chloromethyl and difluorophenyl groups in 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClF2N2

Molecular Weight

228.62 g/mol

IUPAC Name

3-(chloromethyl)-1-(2,5-difluorophenyl)pyrazole

InChI

InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-5-7(12)1-2-9(10)13/h1-5H,6H2

InChI Key

LAPVFBKFVJQQRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CC(=N2)CCl)F

Origin of Product

United States

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